molecular formula C16H11N5S B14289397 8-Quinolinamine, 5-(2-benzothiazolylazo)- CAS No. 140908-83-4

8-Quinolinamine, 5-(2-benzothiazolylazo)-

Cat. No.: B14289397
CAS No.: 140908-83-4
M. Wt: 305.4 g/mol
InChI Key: KHGCLXJVWWZMKF-UHFFFAOYSA-N
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Description

8-Quinolinamine, 5-(2-benzothiazolylazo)- is a synthetic organic compound that belongs to the class of azo dyes. It is characterized by the presence of a quinoline ring system substituted with an amino group at the 8th position and an azo linkage connecting it to a benzothiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinamine, 5-(2-benzothiazolylazo)- typically involves the diazotization of 2-aminobenzothiazole followed by coupling with 8-aminoquinoline. The reaction conditions generally include acidic media for diazotization and a basic or neutral medium for the coupling reaction. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 8-Quinolinamine, 5-(2-benzothiazolylazo)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Quinolinamine, 5-(2-benzothiazolylazo)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Quinolinamine, 5-(2-benzothiazolylazo)- in biological systems involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes in the metabolic pathways of microorganisms, leading to their death .

Comparison with Similar Compounds

Uniqueness: 8-Quinolinamine, 5-(2-benzothiazolylazo)- is unique due to its combined quinoline and benzothiazole structures, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its antimicrobial activity make it a valuable compound in various research fields .

Properties

CAS No.

140908-83-4

Molecular Formula

C16H11N5S

Molecular Weight

305.4 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yldiazenyl)quinolin-8-amine

InChI

InChI=1S/C16H11N5S/c17-11-7-8-12(10-4-3-9-18-15(10)11)20-21-16-19-13-5-1-2-6-14(13)22-16/h1-9H,17H2

InChI Key

KHGCLXJVWWZMKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N=NC3=C4C=CC=NC4=C(C=C3)N

Origin of Product

United States

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